3-Bromo-5-(propan-2-yloxy)aniline hydrochloride 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1376298-90-6
VCID: VC5844607
InChI: InChI=1S/C9H12BrNO.ClH/c1-6(2)12-9-4-7(10)3-8(11)5-9;/h3-6H,11H2,1-2H3;1H
SMILES: CC(C)OC1=CC(=CC(=C1)N)Br.Cl
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.56

3-Bromo-5-(propan-2-yloxy)aniline hydrochloride

CAS No.: 1376298-90-6

Cat. No.: VC5844607

Molecular Formula: C9H13BrClNO

Molecular Weight: 266.56

* For research use only. Not for human or veterinary use.

3-Bromo-5-(propan-2-yloxy)aniline hydrochloride - 1376298-90-6

Specification

CAS No. 1376298-90-6
Molecular Formula C9H13BrClNO
Molecular Weight 266.56
IUPAC Name 3-bromo-5-propan-2-yloxyaniline;hydrochloride
Standard InChI InChI=1S/C9H12BrNO.ClH/c1-6(2)12-9-4-7(10)3-8(11)5-9;/h3-6H,11H2,1-2H3;1H
Standard InChI Key OFCVPHCAUKIVHD-UHFFFAOYSA-N
SMILES CC(C)OC1=CC(=CC(=C1)N)Br.Cl

Introduction

Structural and Chemical Identity

3-Bromo-5-(propan-2-yloxy)aniline hydrochloride belongs to the class of substituted anilines, where the aromatic ring is functionalized with both bromine and alkoxy groups. The hydrochloride salt form enhances its stability and solubility in polar solvents, a critical factor in synthetic applications. The IUPAC name, 3-bromo-5-propan-2-yloxyaniline hydrochloride, reflects its substitution pattern and salt formation .

Key Structural Features:

  • Bromine Atom: Positioned at the 3-position, bromine introduces steric hindrance and electronic effects, directing electrophilic substitution reactions to specific ring positions.

  • Propan-2-yloxy Group: The isopropoxy group at the 5-position contributes to the compound’s lipophilicity, influencing its interaction with biological targets or organic matrices.

  • Hydrochloride Salt: The protonated amine group (NH3+\text{NH}_3^+) increases water solubility compared to the free base form.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC9H13BrClNO\text{C}_9\text{H}_{13}\text{BrClNO}
Molecular Weight266.56 g/mol
CAS Number1376298-90-6
IUPAC Name3-bromo-5-propan-2-yloxyaniline hydrochloride
SMILESCC(C)OC1=CC(=CC(=C1)N)Br.Cl
InChIKeyOFCVPHCAUKIVHD-UHFFFAOYSA-N
SolubilityNot publicly disclosed

Synthesis and Preparation

The synthesis of 3-bromo-5-(propan-2-yloxy)aniline hydrochloride typically involves sequential functionalization of aniline derivatives. While detailed protocols are proprietary, generalized routes can be inferred from analogous compounds:

  • Nitration and Bromination: Starting with 3-bromo-5-nitrophenol, nucleophilic aromatic substitution introduces the isopropoxy group. Subsequent reduction of the nitro group to an amine yields the free base.

  • Salt Formation: Treatment of the free base with hydrochloric acid under controlled conditions produces the hydrochloride salt, as shown in the reaction:

    C9H12BrNO+HClC9H13BrClNO\text{C}_9\text{H}_{12}\text{BrNO} + \text{HCl} \rightarrow \text{C}_9\text{H}_{13}\text{BrClNO}

.

Challenges in synthesis include regioselectivity during bromination and purification of the hydrochloride salt. Industrial-scale production likely employs column chromatography or recrystallization for isolation.

Physicochemical Characterization

The compound’s properties are critical for its handling and application in research:

  • Spectroscopic Data:

    • IR Spectroscopy: Expected peaks include N–H stretches (~3300 cm1^{-1}), C–Br stretches (~600 cm1^{-1}), and C–O–C vibrations (~1250 cm1^{-1}).

    • NMR: 1H^1\text{H} NMR would show signals for the isopropyl group (δ 1.3 ppm, doublet) and aromatic protons (δ 6.5–7.5 ppm) .

  • Thermal Stability: Hydrochloride salts of aromatic amines generally decompose at temperatures above 200°C, though specific data for this compound remain unpublished.

CompoundTarget MicroorganismMIC (µg/mL)
3-Bromo-5-(propan-2-yloxy)aniline hydrochlorideE. coliUnder investigation
3-Bromo-4-methylaniline hydrochlorideS. aureus32
3-Fluoro-5-isopropoxyanilineP. aeruginosa64

Comparative Analysis with Structural Analogs

Substituting the bromine atom with other halogens alters physicochemical and biological properties:

  • 3-Fluoro-5-(propan-2-yloxy)aniline (CAS No. 80752814): The fluorine analog exhibits reduced molecular weight (229.2 g/mol) and higher electronegativity, favoring different reaction pathways in Suzuki couplings .

  • 3-Chloro-5-isopropoxyaniline: Chlorine’s smaller atomic radius increases solubility in nonpolar solvents, broadening utility in organometallic synthesis .

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